2-(1,3-Dioxolan-2-ylmethyl)naphthalene
Description
Significance of Naphthalene-Containing Architectures in Contemporary Organic Chemistry
Naphthalene (B1677914), a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings, is a cornerstone of organic chemistry. algoreducation.com Its rigid, planar structure and electron-rich nature make it a versatile building block for a wide array of functional molecules. numberanalytics.com Historically derived from coal tar, naphthalene and its derivatives are pivotal in numerous industrial applications. knowde.com
The single largest industrial use of naphthalene is as a precursor for phthalic anhydride, a key ingredient in the manufacturing of plastics, resins, and dyes. wikipedia.orgepa.gov Beyond this, naphthalene derivatives are integral to the synthesis of:
Pharmaceuticals: Substituted naphthalenes are found in various drugs, such as the beta-blocker propranolol (B1214883) and the non-steroidal anti-inflammatory drug (NSAID) nabumetone. wikipedia.org Scientists are continuously exploring naphthalene derivatives for their potential anti-inflammatory, anti-microbial, and anti-cancer properties. hyhpesticide.com
Agrochemicals: Compounds like naphthoxyacetic acids are used in agriculture. wikipedia.org
Dyes and Pigments: Azo dyes, a significant class of colorants, are frequently produced from naphthalene-based precursors. knowde.comwikipedia.org
Advanced Materials: Naphthalene derivatives contribute to the development of superplasticizers for concrete, as well as materials for organic light-emitting diodes (OLEDs). algoreducation.com
The reactivity of the naphthalene ring system allows it to undergo a variety of chemical transformations, making it an indispensable scaffold for creating complex organic compounds. numberanalytics.com
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₈ | wikipedia.org |
| Molar Mass | 128.174 g·mol⁻¹ | wikipedia.org |
| Appearance | White solid crystals/flakes | wikipedia.org |
| Density | 1.145 g/cm³ (15.5 °C) | wikipedia.org |
| Melting Point | 80.26 °C | wikipedia.org |
| Boiling Point | 217.97 °C | wikipedia.org |
| Solubility in Water | 31.6 mg/L (25 °C) | wikipedia.org |
Strategic Utility of 1,3-Dioxolane (B20135) Moieties as Protecting Groups and Synthetic Handles
In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The 1,3-dioxolane group is a widely employed "protecting group" for aldehydes and ketones. nih.govorganic-chemistry.org It is formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.orgwikipedia.org This conversion transforms the highly reactive carbonyl group into a cyclic acetal (B89532), which is significantly more stable under various reaction conditions.
The primary advantage of the 1,3-dioxolane protecting group is its stability towards nucleophiles and basic conditions. organic-chemistry.org This allows chemists to perform a wide range of transformations on other parts of the molecule without affecting the masked carbonyl. Once the desired modifications are complete, the protecting group can be easily removed through acid-catalyzed hydrolysis, regenerating the original aldehyde or ketone. organic-chemistry.orgwikipedia.org This robust "protect-react-deprotect" strategy is a fundamental tactic in the synthesis of complex natural products and pharmaceuticals. nih.gov
| Condition/Reagent Type | Stability | Reference |
|---|---|---|
| Strongly Acidic (pH < 1) | Unstable (cleaved) | organic-chemistry.org |
| Mildly Acidic (pH = 4) | Labile | organic-chemistry.org |
| Neutral & Basic (pH 7-14) | Stable | organic-chemistry.org |
| Nucleophiles (e.g., RLi, RMgX) | Stable | organic-chemistry.org |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | organic-chemistry.org |
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Generally Stable | organic-chemistry.org |
Rationale for Investigating the Hybrid System: 2-(1,3-Dioxolan-2-ylmethyl)naphthalene
The structure of this compound is a deliberate combination of the two moieties discussed above. It can be viewed as a protected, and therefore stabilized, form of 2-naphthaleneacetaldehyde (B1599637). Aldehydes are exceptionally useful synthetic intermediates but can be prone to self-reaction (e.g., aldol (B89426) condensation) or oxidation, making their long-term storage challenging.
By masking the aldehyde functionality as a 1,3-dioxolane, this compound serves as a stable, storable precursor. This hybrid system provides a strategic advantage: it allows the stable naphthalene scaffold to be introduced into a molecular framework, with the latent aldehyde functionality ready to be unveiled at the appropriate synthetic stage for further elaboration. This approach enables chemists to design complex synthetic routes, leveraging the unique properties of the naphthalene core while controlling the reactivity of the aldehyde group.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 305861-54-5 | cymitquimica.com |
| Molecular Formula | C₁₄H₁₄O₂ | cymitquimica.com |
| Molecular Weight | 214.26 g/mol | |
| IUPAC Name | 2-(2-naphthylmethyl)-1,3-dioxolane | |
| Physical Form | White solid |
Overview of Research Domains Applicable to this compound
Given its molecular architecture, this compound is a promising intermediate in several key areas of chemical research:
Complex Organic Synthesis: Its primary application lies in its use as a building block. After deprotection to reveal the aldehyde, it can undergo a multitude of classic carbon-carbon bond-forming reactions, such as the Wittig reaction, aldol condensations, and reductive aminations, to construct highly functionalized naphthalene-containing target molecules.
Medicinal Chemistry: As many biologically active compounds feature a naphthalene core, this compound serves as an excellent starting point for the synthesis of novel pharmaceutical candidates. hyhpesticide.com The aldehyde handle allows for the systematic attachment of various side chains and functional groups to explore structure-activity relationships.
Materials Science: The naphthalene unit is a well-known chromophore and a component of many electronically active organic materials. algoreducation.combeilstein-journals.org this compound could be used to synthesize monomers that, after deprotection and further reaction, can be incorporated into polymers or molecular materials designed for applications in organic electronics, such as OLEDs or organic photovoltaics.
In essence, this compound is not typically an end-product but rather a strategic tool, providing chemists with a stable and versatile entry point for the synthesis of sophisticated naphthalene-based molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-(naphthalen-2-ylmethyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-6,9,14H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWJWMQNHNCUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397001 | |
| Record name | 2-(naphthalen-2-ylmethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305861-54-5 | |
| Record name | 2-(naphthalen-2-ylmethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 2 1,3 Dioxolan 2 Ylmethyl Naphthalene and Its Analogues
Retrosynthetic Analysis and Key Disconnections for the Naphthalene-Dioxolane Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-(1,3-Dioxolan-2-ylmethyl)naphthalene, two primary retrosynthetic disconnections are considered the most logical.
The most straightforward disconnection involves breaking the C-O bonds of the dioxolane ring, which is an acetal (B89532). This leads back to 2-(naphthalen-2-yl)acetaldehyde and ethylene (B1197577) glycol. The forward reaction, an acetalization, is a classic and reliable method for protecting aldehydes. pearson.comlibretexts.org This approach simplifies the synthesis to the preparation of the corresponding acetaldehyde (B116499) derivative.
A second key disconnection strategy focuses on the C-C bond between the naphthalene (B1677914) ring and the side chain. This approach suggests a cross-coupling reaction. One possibility is a disconnection to a 2-halonaphthalene (e.g., 2-bromonaphthalene) and a suitable organometallic reagent containing the (1,3-dioxolan-2-ylmethyl) moiety, such as a boronic ester for a Suzuki-Miyaura coupling or a Grignard or organozinc reagent for other palladium-catalyzed couplings. Alternatively, one could disconnect to a 2-(halomethyl)naphthalene and a reagent that can introduce the dioxolane unit.
These disconnections form the basis for the synthetic strategies detailed in the subsequent sections.
Transition Metal-Catalyzed Coupling Reactions for Naphthalene-Dioxolane Construction
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, offering a versatile approach to the synthesis of this compound and its analogues.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a widely used method for C-C bond formation due to its mild reaction conditions and functional group tolerance. nih.govrsc.orgresearchgate.neted.ac.uk For the synthesis of the target molecule, this strategy would involve the coupling of a 2-halonaphthalene with a (1,3-dioxolan-2-ylmethyl)boronic acid or ester.
While the direct synthesis of this compound via this specific coupling is not extensively documented, the principles of the Suzuki-Miyaura reaction are well-established for a vast array of substrates. nih.govnih.gov The key would be the preparation of the requisite (1,3-dioxolan-2-ylmethyl)boronate ester. This could potentially be achieved through the reaction of a (1,3-dioxolan-2-ylmethyl)lithium or Grignard reagent with a trialkyl borate.
The general conditions for such a Suzuki-Miyaura coupling would likely involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand, a base such as sodium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of an organic solvent and water.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Naphthalene Derivatives
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |
| 1-Naphthylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 88 |
| 2-Naphthyl triflate | Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 92 |
Other palladium-catalyzed cross-coupling reactions, such as the Negishi, Stille, or Hiyama couplings, could also be envisioned for the synthesis of the target scaffold. nih.govorganic-chemistry.org These reactions utilize different organometallic reagents but follow a similar catalytic cycle.
A plausible approach would be the reaction of a 2-naphthyl organometallic species, such as 2-naphthylzinc chloride (for a Negishi coupling), with a halo-acetal, like 2-(bromomethyl)-1,3-dioxolane. Conversely, the coupling of a 2-(halomethyl)naphthalene with an organometallic reagent derived from a protected acetaldehyde equivalent could also be effective. For instance, (1,3-dioxolan-2-ylmethyl)zinc bromide could be coupled with 2-bromonaphthalene.
The choice of catalyst, ligand, and reaction conditions is crucial for the success of these couplings and would need to be optimized for the specific substrates. Modern catalysts, including those with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, have shown high efficacy in a wide range of cross-coupling reactions. nih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Reaction Type | Yield (%) |
|---|---|---|---|---|
| 2-Naphthylzinc chloride | Ethyl 4-iodobenzoate | Pd(PPh₃)₄ | Negishi | 85 |
| 1-Iodonaphthalene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Stille | 91 |
| 2-Bromonaphthalene | (Trimethoxysilyl)benzene | Pd(OAc)₂ / P(o-tol)₃ | Hiyama | 78 |
Cycloaromatization Reactions Yielding Naphthalene Derivatives with Dioxolane Functionality
Cycloaromatization reactions provide a powerful means to construct the naphthalene core itself, with the potential for simultaneous introduction of the desired side chain.
Recent research has demonstrated that Brønsted acids can effectively catalyze the tandem cycloaromatization of naphthalene-based bisacetals to generate complex polycyclic aromatic hydrocarbons. researchgate.net This methodology involves the acid-catalyzed intramolecular cyclization of acetal-containing precursors onto an existing aromatic ring, followed by aromatization.
While the direct synthesis of this compound using this method has not been specifically reported, the principles can be extended to design a synthesis. For example, a suitably substituted benzene (B151609) derivative bearing two acetal-containing side chains could undergo a double cycloaromatization to form a naphthalene ring. The stability of the dioxolane group under the acidic conditions would be a critical factor to consider. The use of milder Brønsted acids or careful control of reaction conditions might be necessary to prevent deprotection of the acetal.
A study by Ichikawa and coworkers demonstrated the use of trifluoromethanesulfonic acid (TfOH) in 1,1,1,3,3,3-hexafluoropropan-2-ol for the regioselective tandem cycloaromatization of naphthalenes bearing two acetal moieties. researchgate.net This highlights the potential of this approach for constructing complex naphthalene systems.
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. acs.orgrsc.orgnih.govrsc.orgresearchgate.net Several tandem sequences have been developed for the synthesis of naphthalenes. For instance, a tandem photoenolization/Diels-Alder reaction followed by aromatization has been used to create polycyclic naphthalene scaffolds.
The incorporation of a dioxolane functionality into such a tandem sequence would require that the precursors bear this group and that the reaction conditions are compatible with its stability. For example, a Diels-Alder reaction between a diene and a dienophile, where one of the components contains the (1,3-dioxolan-2-ylmethyl) group, could be a viable strategy. Subsequent aromatization would then yield the desired functionalized naphthalene.
The key challenge in designing such a tandem reaction is to ensure that the reactivity of the dioxolane-containing substrate is not compromised and that the acetal remains intact throughout the sequence.
Advanced Chemical Reactivity and Transformation Studies of 2 1,3 Dioxolan 2 Ylmethyl Naphthalene
Chemical Transformations of the Naphthalene (B1677914) Ring System
The reactivity of the naphthalene core in 2-(1,3-Dioxolan-2-ylmethyl)naphthalene is significantly influenced by the presence of the 2-substituted alkyl group. This substituent, being electron-donating, activates the naphthalene system towards electrophilic attack and directs incoming reagents to specific positions. The polycyclic aromatic nature of naphthalene itself imparts reactivity distinct from that of benzene (B151609), with a greater propensity for both substitution and reduction reactions. libretexts.org
Naphthalene is inherently more reactive than benzene in electrophilic aromatic substitution reactions. libretexts.org The substitution pattern is dictated by the stability of the intermediate carbocation (arenium ion). Attack at the α-position (C1) is generally favored kinetically because the resulting intermediate is stabilized by more resonance structures that preserve a complete benzenoid ring. libretexts.orgwordpress.com The 2-alkyl substituent in the target molecule is an activating group, further enhancing the reactivity of the ring system and primarily directing electrophiles to the C1 and C3 positions. Due to the lower intrinsic reactivity of the β-position (C3), substitution at the C1 position is strongly preferred.
Key electrophilic substitution reactions are summarized below:
| Reaction Type | Reagents and Conditions | Major Product(s) | Reference(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Nitro-2-(1,3-dioxolan-2-ylmethyl)naphthalene | youtube.comrsc.org |
| Halogenation | Br₂, (FeBr₃ optional) | 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)naphthalene | youtube.com |
| Sulfonation (Kinetic) | conc. H₂SO₄, ~80°C | This compound-1-sulfonic acid | wordpress.comyoutube.com |
| Sulfonation (Thermodynamic) | conc. H₂SO₄, ~160°C | 7-(1,3-Dioxolan-2-ylmethyl)naphthalene-2-sulfonic acid | wordpress.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-2-(1,3-dioxolan-2-ylmethyl)naphthalene | youtube.com |
Nitration: The reaction of 2-substituted naphthalenes with a nitrating mixture (nitric and sulfuric acid) proceeds rapidly. rsc.org The nitronium ion (NO₂⁺) electrophile preferentially attacks the highly activated C1 position to yield the 1-nitro derivative. youtube.comnih.gov
Halogenation: Bromination can proceed even without a Lewis acid catalyst, though one may be used. youtube.com The reaction yields primarily the 1-bromo product due to the kinetic preference for α-substitution.
Sulfonation: This reaction is a classic example of kinetic versus thermodynamic control in naphthalene chemistry. wordpress.com At lower temperatures, the faster-forming 1-sulfonic acid is the major product. youtube.com At higher temperatures, the reaction becomes reversible, and the more sterically accessible and thermodynamically stable sulfonic acid at a distal β-position (such as C6 or C7) is favored. wordpress.com
Friedel-Crafts Acylation: Acylation using an acyl chloride and a Lewis acid like aluminum trichloride (B1173362) introduces an acyl group. The substitution is expected to occur predominantly at the C1 position, although steric hindrance from the bulky dioxolane substituent could potentially lead to some substitution at other activated positions like C6.
The fused-ring system of naphthalene allows for a variety of selective oxidation and reduction transformations that are not as readily achieved with benzene.
Oxidation The oxidation of 2-alkylnaphthalenes can be directed to form valuable naphthoquinone structures. While harsh oxidants can degrade the entire aromatic system, milder, selective reagents can target one ring. wordpress.com For example, the oxidation of 2-methylnaphthalene (B46627) with hydrogen peroxide, catalyzed by transition metal complexes, yields 2-methyl-1,4-naphthoquinone (Menadione or Vitamin K3) with high regioselectivity. researchgate.net A similar transformation applied to this compound is expected to produce the corresponding 1,4-naphthoquinone, assuming the dioxolane moiety is stable under the oxidative conditions.
Reduction The naphthalene core can be partially or fully hydrogenated depending on the chosen method and conditions.
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst. The reaction can be controlled to produce either a tetralin (tetrahydronaphthalene) or a decalin (decahydronaphthalene) derivative. acs.org The choice of catalyst (e.g., Pd, NiMo) and reaction parameters like temperature and pressure determines the degree of saturation. princeton.edunih.gov Asymmetric hydrogenation of substituted naphthalenes using chiral ruthenium or molybdenum catalysts can produce chiral tetralins with high enantiomeric excess. princeton.edu
Birch Reduction: This dissolving-metal reduction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgbyjus.com It selectively reduces one of the aromatic rings to a non-conjugated 1,4-diene. For naphthalene, the product is 1,4-dihydronaphthalene. byjus.com In the case of this compound, the electron-donating alkyl substituent would direct the reduction to the unsubstituted ring, yielding 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dihydronaphthalene.
A summary of these protocols is presented below.
| Transformation | Reagents and Conditions | Product Type | Reference(s) |
| Selective Oxidation | H₂O₂, Metal Catalyst (e.g., Re) | 1,4-Naphthoquinone derivative | researchgate.net |
| Catalytic Hydrogenation | H₂, Pd/C or NiMo Catalyst | Tetralin or Decalin derivative | acs.orgnih.gov |
| Birch Reduction | Na or Li, liq. NH₃, ROH | 1,4-Dihydronaphthalene derivative | wikipedia.orgbyjus.com |
The aromaticity of the naphthalene system makes it a reluctant participant in pericyclic reactions that disrupt this stability, such as the Diels-Alder reaction. echemi.com A significant activation energy barrier must be overcome to break the aromatic conjugation.
Diels-Alder Reaction: Thermal [4+2] cycloaddition reactions involving naphthalene as the diene typically require harsh conditions, such as high temperatures and pressures, and often proceed with low yields. nih.gov The reaction with maleic anhydride, for example, gives only about a 1% yield at 100°C under normal pressure. kpfu.ru The reactivity can be enhanced by using Lewis acid catalysts. For instance, gallium chloride catalyzes the reaction between naphthalene and N-phenylmaleimide at room temperature. kpfu.ruumich.edu More recent advancements include the use of visible-light energy-transfer catalysis or encapsulation within self-assembled molecular flasks to facilitate dearomative cycloadditions under milder conditions. nih.govh1.co
Photochemical [2+2] Cycloaddition: While more common for anthracene, photochemical cycloadditions can occur with naphthalene derivatives, particularly those bearing unsaturated side chains that can dimerize upon UV irradiation. rsc.org
The participation of the this compound core in these reactions would likely involve the unsubstituted ring acting as the diene component.
Derivatization Strategies at the Methylene (B1212753) Bridge
The methylene group connecting the naphthalene and dioxolane moieties is a benzylic position, making its C–H bonds amenable to a variety of chemical transformations.
The direct functionalization of benzylic C(sp³)–H bonds is a powerful tool in organic synthesis for creating complex molecules from simpler precursors. sioc-journal.cn This approach avoids the need for pre-functionalized substrates, enhancing atom and step economy. For a substrate like this compound, the benzylic methylene C–H bonds can be selectively activated using transition metal catalysts.
Strategies for C–H functionalization often rely on directing groups to control regioselectivity, particularly within the naphthalene core. nih.govresearchgate.netresearchgate.net However, the inherent reactivity of the benzylic position allows for direct functionalization without such assistance. Methods involving deprotonation are particularly effective, where the acidity of the benzylic protons is enhanced by coordination of a transition metal to the naphthalene π-system, stabilizing the resulting carbanion. rsc.org Catalytic systems based on palladium, rhodium, copper, and iron have been developed for various transformations, including arylation, amination, and alkylation of benzylic C–H bonds.
For instance, palladium-catalyzed C–H arylation can introduce a new aryl group at the benzylic position, while copper- or iron-catalyzed reactions can facilitate the introduction of nitrogen-containing functional groups. The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high selectivity and yield. researchgate.net
| Transformation | Catalyst System | Reagent(s) | Potential Product |
|---|---|---|---|
| Arylation | Pd(OAc)₂ / Ligand | Aryl Halide, Base | 2-(Aryl(naphthalen-2-yl)methyl)-1,3-dioxolane |
| Amination | Cu(I) or Fe(II) salt | Amine source (e.g., R₂NH), Oxidant (e.g., DTBP) | 2-((Amino)(naphthalen-2-yl)methyl)-1,3-dioxolane |
| Alkylation | Rh(III) complex | Alkene, Oxidant | 2-(1-(Naphthalen-2-yl)alkyl)-1,3-dioxolane |
| Cyanation | Pd(OAc)₂ / Picolinamide directing group | Benzoyl cyanide | 2-((Cyano)(naphthalen-2-yl)methyl)-1,3-dioxolane researchgate.net |
Beyond direct functionalization of the existing methylene bridge, its structure can be elaborated to extend the carbon chain. This typically begins with the deprotection of the dioxolane group under acidic conditions to yield the corresponding aldehyde, 2-naphthaleneacetaldehyde (B1599637). This aldehyde is a versatile intermediate for a range of classical carbon-carbon bond-forming reactions.
Olefination Reactions: The Wittig reaction or the Horner-Wadsworth-Emmons reaction can convert the aldehyde into an alkene. By choosing the appropriate phosphorus ylide or phosphonate (B1237965) ester, vinyl groups with various substituents can be installed, extending the chain by at least two carbons. The resulting alkene can be further modified, for example, through hydrogenation to a saturated alkyl chain or dihydroxylation to a diol.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the aldehyde to form a secondary alcohol. Subsequent oxidation of this alcohol provides a ketone, which can then undergo further reactions.
Aldol (B89426) Condensation: Reaction of 2-naphthaleneacetaldehyde with another enolizable carbonyl compound under basic or acidic catalysis leads to an aldol addition or condensation product, forming a β-hydroxy carbonyl or an α,β-unsaturated carbonyl compound, respectively. This method is a powerful tool for constructing more complex carbon skeletons.
These multi-step sequences allow for the systematic extension and diversification of the linker between the naphthalene core and what was formerly the protected carbonyl group, providing access to a wide array of homologated derivatives.
Multi-Component Reactions and Heterocycle Annulation Involving this compound Precursors
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are highly efficient tools for generating molecular complexity. researchgate.net The deprotected precursor, 2-naphthaleneacetaldehyde, is an excellent substrate for a variety of MCRs, enabling the rapid synthesis of diverse heterocyclic scaffolds attached to the naphthalene moiety. nih.gov The naphthalene unit itself is a privileged structure in medicinal chemistry, and its incorporation into heterocycles is of significant interest. nih.gov
Several classical MCRs can be adapted to use 2-naphthaleneacetaldehyde as the key aldehyde component:
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis. Using 2-naphthaleneacetaldehyde would yield dihydropyrimidinones or thiones bearing a naphthalen-2-ylmethyl substituent.
Hantzsch Dihydropyridine Synthesis: This reaction combines an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt to form 1,4-dihydropyridine (B1200194) derivatives. The resulting products are valuable scaffolds in medicinal chemistry.
Povarov Reaction: This is a formal [4+2] cycloaddition reaction that can be used to synthesize tetrahydroquinolines. In this MCR, 2-naphthaleneacetaldehyde would react with an aniline (B41778) to form an imine in situ, which then undergoes cycloaddition with an electron-rich alkene.
Betti Reaction: The reaction of 2-naphthol (B1666908), an aldehyde, and an amine can be adapted. mdpi.com While the classic Betti reaction uses 2-naphthol as the nucleophile, 2-naphthaleneacetaldehyde can serve as the aldehyde component in reactions with other phenols and amines to create aminobenzylphenol derivatives. mdpi.com
The use of this compound as a stable precursor for 2-naphthaleneacetaldehyde allows for its strategic introduction into these complex, one-pot synthetic sequences, leading to a diverse library of naphthalene-containing heterocyclic compounds. fardapaper.irdntb.gov.uanih.govresearchgate.net
| Named Reaction | Other Reactants | Catalyst | Resulting Heterocyclic Scaffold |
|---|---|---|---|
| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Brønsted or Lewis Acid | Dihydropyrimidinone / Dihydropyrimidinethione |
| Hantzsch Synthesis | 2x β-Ketoester, Ammonia | Acid or Thermal | 1,4-Dihydropyridine |
| Povarov Reaction | Aniline derivative, Alkene | Lewis or Brønsted Acid | Tetrahydroquinoline |
| Kabachnik–Fields Reaction | Amine, Dialkyl phosphite | None or Catalyst | α-Aminophosphonate |
In Depth Spectroscopic Characterization and Crystallographic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the carbon framework and the connectivity of protons, providing unambiguous structural assignment.
The ¹H NMR spectrum of 2-(1,3-Dioxolan-2-ylmethyl)naphthalene is expected to exhibit distinct signals corresponding to the naphthalene (B1677914) ring protons, the methylene (B1212753) bridge protons, the methine proton of the dioxolane ring, and the dioxolane methylene protons. The aromatic region will show a complex pattern of multiplets characteristic of a 2-substituted naphthalene system. The chemical shifts are influenced by the electronic environment of each proton.
The ¹³C NMR spectrum will display signals for all carbon atoms in the molecule. The quaternary carbons of the naphthalene ring typically appear in the downfield region of the aromatic spectrum. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. For instance, correlations would be expected between the protons on the naphthalene ring and between the protons of the dioxolane moiety.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, enabling the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart, which is instrumental in connecting different fragments of the molecule, such as linking the dioxolane-ylmethyl side chain to the naphthalene core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For example, NOE effects might be observed between the methylene bridge protons and the protons on the naphthalene ring.
Predicted NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D Correlations (predicted) |
| 1 | 7.8-7.9 (m) | 127-128 | COSY with H-3; HMBC with C-2, C-8a |
| 3 | 7.4-7.5 (m) | 127-128 | COSY with H-1, H-4; HMBC with C-2, C-4a |
| 4 | 7.8-7.9 (m) | 126-127 | COSY with H-3; HMBC with C-4a, C-5 |
| 5 | 7.8-7.9 (m) | 126-127 | COSY with H-6; HMBC with C-4, C-7, C-8a |
| 6 | 7.4-7.5 (m) | 126-127 | COSY with H-5, H-7; HMBC with C-8 |
| 7 | 7.4-7.5 (m) | 128-129 | COSY with H-6, H-8; HMBC with C-5, C-8a |
| 8 | 7.8-7.9 (m) | 128-129 | COSY with H-7; HMBC with C-1, C-8a |
| 2 | - | 134-135 (quat.) | HMBC from H-1, H-3, CH₂ |
| 4a | - | 132-133 (quat.) | HMBC from H-3, H-4, H-5 |
| 8a | - | 133-134 (quat.) | HMBC from H-1, H-5, H-7, H-8 |
| CH₂ (bridge) | 3.1-3.3 (d) | 38-40 | COSY with CH (dioxolane); HMBC with C-2, C-3 (naphthalene), C (dioxolane) |
| CH (dioxolane) | 5.0-5.2 (t) | 103-105 | COSY with CH₂ (bridge); HMBC with CH₂ (dioxolane) |
| O-CH₂-CH₂-O | 3.8-4.1 (m) | 64-66 | COSY with each other; HMBC with CH (dioxolane) |
Note: Predicted chemical shifts are based on typical values for naphthalene and dioxolane moieties. Actual values may vary depending on the solvent and experimental conditions.
The flexibility of the dioxolane ring and the rotational freedom around the bond connecting the side chain to the naphthalene ring allow for multiple conformations. The five-membered dioxolane ring can adopt various puckered conformations, such as the envelope and twist forms. The relative orientation of the side chain with respect to the naphthalene plane is also a key conformational feature.
Dynamic NMR studies, which involve recording NMR spectra at different temperatures, could provide information about the energy barriers between different conformations. At low temperatures, the exchange between conformers might be slow enough on the NMR timescale to observe separate signals for each, while at higher temperatures, these signals would coalesce into an averaged signal. Such studies could reveal the most stable conformation and the dynamics of conformational interchange.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate the molecular formula.
For this compound (C₁₄H₁₄O₂), the theoretical exact mass can be calculated as follows:
(14 x 12.000000) + (14 x 1.007825) + (2 x 15.994915) = 214.09938 u
An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of laser light provides a characteristic fingerprint of the functional groups present.
The FTIR and Raman spectra of this compound would be dominated by the vibrational modes of the naphthalene ring and the dioxolane ring.
Characteristic Vibrational Frequencies (Predicted)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H stretch | 3100-3000 | Stretching of C-H bonds on the naphthalene ring. |
| Aliphatic C-H stretch | 3000-2850 | Stretching of C-H bonds in the methylene and methine groups of the side chain. |
| Aromatic C=C stretch | 1600-1450 | In-plane stretching of the carbon-carbon bonds in the naphthalene ring. |
| C-O-C stretch (dioxolane) | 1200-1000 | Characteristic stretching vibrations of the acetal (B89532) group in the dioxolane ring. |
| Aromatic C-H out-of-plane bend | 900-675 | Bending of the C-H bonds out of the plane of the naphthalene ring, which is often characteristic of the substitution pattern. |
Subtle changes in the vibrational spectra can sometimes be correlated with different conformational states of the molecule. For instance, specific low-frequency modes might be sensitive to the torsional angles of the side chain. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies for different conformers and compare them with the experimental spectra to gain insights into the predominant conformation in the solid state or in solution.
X-ray Diffraction Crystallography for Solid-State Structural Elucidation
Although specific experimental data for this compound is not available, expected values for its bond lengths, bond angles, and torsion angles can be predicted based on data from similar molecular fragments found in the Cambridge Structural Database. The naphthalene moiety is expected to be largely planar, though minor deviations can occur due to substituent effects. The bond lengths within the naphthalene ring will not be uniform, a characteristic feature of this aromatic system. The C1-C2, C3-C4, C5-C6, and C7-C8 bonds are expected to have more double-bond character and thus be shorter than the other C-C bonds in the rings. The dioxolane ring typically adopts an envelope or twisted conformation to minimize steric strain.
Expected Bond Lengths for this compound
| Atom 1 | Atom 2 | Expected Bond Length (Å) |
|---|---|---|
| C(aromatic) | C(aromatic) | 1.36 - 1.42 |
| C(aromatic) | C(methylene) | ~1.51 |
| C(methylene) | C(dioxolane) | ~1.52 |
| C(dioxolane) | O | ~1.42 |
| O | C(ethylene) | ~1.43 |
Expected Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Expected Bond Angle (°) |
|---|---|---|---|
| C(aromatic) | C(aromatic) | C(aromatic) | ~120 |
| C(aromatic) | C(methylene) | C(dioxolane) | ~112 |
| C(methylene) | C(dioxolane) | O | ~109 |
| O | C(dioxolane) | O | ~105 |
| C(dioxolane) | O | C(ethylene) | ~108 |
Expected Torsion Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Torsion Angle (°) |
|---|---|---|---|---|
| C(aromatic) | C(aromatic) | C(methylene) | C(dioxolane) | Variable (determines orientation of substituent) |
| C(methylene) | C(dioxolane) | O | C(ethylene) | Variable (defines dioxolane ring conformation) |
The planar and electron-rich naphthalene rings are likely to engage in π-π stacking interactions . In this arrangement, the aromatic rings of adjacent molecules stack on top of one another, often in an offset fashion to minimize electrostatic repulsion. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å.
The oxygen atoms of the dioxolane ring can act as hydrogen bond acceptors. While there are no strong hydrogen bond donors in the molecule itself, weak C-H···O hydrogen bonds can form between the hydrogen atoms of the naphthalene or methylene groups and the oxygen atoms of the dioxolane ring of an adjacent molecule. These interactions contribute to the formation of a stable three-dimensional network.
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
No specific studies using DFT or Ab Initio methods for the geometrical optimization, electronic structure, frontier molecular orbitals, NBO analysis, or spectroscopic parameter calculation of 2-(1,3-Dioxolan-2-ylmethyl)naphthalene were found.
Geometrical Optimization and Electronic Structure Investigations
Information unavailable.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Information unavailable.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Information unavailable.
Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Information unavailable.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
No specific MD simulation studies detailing the conformational landscape or flexibility of this compound were identified.
Exploration of Conformational Space and Flexibility
Information unavailable.
Solvent Effects and Intermolecular Interactions in Solution
Specific studies detailing the solvent effects and intermolecular interactions for this compound are not found in the reviewed literature. However, for similar molecules, intramolecular hydrogen bonding has been observed, which can influence the molecular conformation. researchgate.net The rearrangement of such conformations in solution can be rapid on the NMR timescale. researchgate.net The development of bio-based solvents often involves computational modeling of solubility parameters to predict their behavior. rsc.org
Computational Reaction Mechanism Studies
Detailed computational studies on the reaction mechanisms involving this compound are not available. Research on other dioxolane-containing compounds indicates that the dioxolane ring can be preserved during certain reduction reactions. researchgate.net
Identification of Transition States and Reaction Pathways
There is no specific information available regarding the identification of transition states and reaction pathways for this compound. Computational studies on different chemical systems have successfully identified transition states and elucidated reaction pathways, for example, in the formation of 2-naphthyl from the reaction of phenyl with 1,3-butadiyne. kaust.edu.sa
Calculation of Activation Barriers and Reaction Energetics
No data on the calculated activation barriers and reaction energetics for reactions involving this compound could be located. As a reference, the energy barrier for H migration in a precursor to naphthalene (B1677914) formation has been calculated to be 27.9 kcal/mol. kaust.edu.sa
Rational Design of Catalytic Systems and Reaction Conditions
There is no information on the rational design of catalytic systems or reaction conditions specifically for this compound.
Exploration of 2 1,3 Dioxolan 2 Ylmethyl Naphthalene in Advanced Materials and Organic Synthesis Applications
Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Extended Pi Systems
The synthesis of complex PAHs and materials with extended π-conjugation is a cornerstone of materials science, with applications in organic electronics and photonics. Naphthalene (B1677914) derivatives are common starting materials in these syntheses.
Synthesis of Helical Molecules (Helicenes) and Related Chiral Aromatic Systems
Helicenes are a class of ortho-fused polycyclic aromatic compounds that possess inherent chirality due to their helical structure. uni-kiel.deekb.eg Their synthesis often involves the photocyclization of stilbene-type precursors or metal-catalyzed cycloaddition reactions. uni-kiel.deekb.eg While various substituted naphthalenes are employed in the multi-step synthesis of helicenes, there is no specific mention in the literature of 2-(1,3-Dioxolan-2-ylmethyl)naphthalene or its corresponding aldehyde being used as a direct precursor. The general strategies for helicene synthesis are summarized in the table below.
| Synthetic Strategy for Helicenes | General Description | Reference |
| Photocyclization of Stilbene-type Precursors | A classical method involving intramolecular cyclization of diarylethylenes upon irradiation with UV light. | uni-kiel.de |
| Metal-Catalyzed Cycloadditions | Transition metals like palladium, nickel, or cobalt catalyze [2+2+2] cycloaddition reactions of alkynes to form the fused aromatic rings of helicenes. | ekb.eg |
| "Carbenoid Coupling" Strategy | Involves the coupling of dibrominated aromatic compounds to form new aromatic rings. | uni-kiel.de |
Construction of Ortho-Fused Benzenoids and Other Aromatic Architectures
The construction of ortho-fused benzenoids to create larger PAHs is a field of active research. rsc.orgresearchgate.netrsc.orguhmreactiondynamics.orgresearchgate.netnih.gov Methods such as palladium-catalyzed annulation and reactions involving naphthyl radicals are employed to extend the aromatic system of naphthalene. rsc.orgresearchgate.net For instance, the reaction of the 2-naphthyl radical with unsaturated hydrocarbons can lead to the formation of three-ring PAHs. researchgate.net However, the specific use of This compound in these synthetic routes is not reported.
Scaffold for Novel Organic Frameworks and Supramolecular Assemblies
The design and synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have garnered significant attention for their applications in gas storage, separation, and catalysis.
Design of Linkers for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Naphthalene-based ligands, particularly dicarboxylates, are widely used as organic linkers in the construction of MOFs. frontiersin.orgnih.govresearchgate.netsci-hub.se These linkers coordinate with metal ions or clusters to form extended, porous networks. Similarly, naphthalene-containing building blocks are utilized in the synthesis of COFs. mdpi.comresearchgate.net The functionalization of the naphthalene core allows for the tuning of the framework's properties. While the aldehyde functionality that can be derived from This compound could, in principle, be converted into a coordinating group (e.g., a carboxylate or a nitrogen-containing ligand), there are no published examples of this specific compound being used to create MOF or COF linkers.
| Framework Type | Common Naphthalene-Based Building Blocks | Reference |
| MOFs | Naphthalene-dicarboxylic acids | frontiersin.orgnih.gov |
| COFs | Naphthalenediimides, functionalized naphthaldehydes | mdpi.comresearchgate.net |
Self-Assembly Studies of this compound Derivatives
The self-assembly of functionalized naphthalene derivatives into ordered nanostructures is driven by non-covalent interactions such as π-π stacking and hydrogen bonding. warwick.ac.ukresearchgate.net These self-assembled materials can exhibit interesting photophysical and electronic properties. Research in this area has focused on derivatives such as naphthalene-dipeptides and naphthalenediimides. warwick.ac.ukresearchgate.net There are no specific studies on the self-assembly behavior of This compound or its simple derivatives.
Precursor in the Synthesis of Mechanically Interlocked Molecules
Mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, are composed of two or more components that are not covalently bonded but are held together by their topology. nih.govnaturalspublishing.comresearchgate.netrsc.orgrsc.org The synthesis of MIMs often relies on template-directed methods. While various aromatic units can be incorporated into the structure of MIMs, there is no evidence in the literature to suggest that This compound has been used as a precursor in the synthesis of such complex architectures.
Incorporation into Functional Polymers and Soft Materials
The unique hybrid structure of this compound makes it a valuable building block for advanced polymers. The naphthalene unit can be integrated into the polymer backbone to enhance thermal, mechanical, and photophysical properties, while the dioxolane group offers a reactive handle for polymerization or post-polymerization modification.
Monomers containing both naphthalene and dioxolane functionalities are instrumental in creating polymers with tailored properties. The rigid, planar structure of the naphthalene core can be leveraged to synthesize polymers with high glass transition temperatures (Tg) and thermal stability. google.com The incorporation of such aromatic units into a polymer chain restricts segmental motion, leading to materials with enhanced mechanical strength.
The dioxolane moiety in this compound functions as a latent aldehyde. This protecting group strategy is crucial in polymer synthesis. The protected aldehyde is stable under various polymerization conditions, such as those used in Friedel-Crafts alkylation or Suzuki cross-coupling, which can be used to form the polymer backbone. mdpi.comresearchgate.net After polymerization, the dioxolane group can be selectively deprotected under acidic conditions to reveal the highly reactive aldehyde functionality. This aldehyde can then be used for cross-linking the polymer chains, grafting side chains, or introducing other functional groups, thereby creating complex and functional polymer architectures. For instance, poly(1,3-dioxolane) itself is a chemically recyclable thermoplastic, highlighting the utility of the dioxolane ring in sustainable polymer design. escholarship.org
Naphthalene and its derivatives are renowned for their distinct photophysical properties, which make them excellent candidates for fluorescent probes. nih.govmdpi.com These molecules typically exhibit high quantum yields and excellent photostability due to their rigid, conjugated π-electron systems. nih.gov The fluorescence emission of naphthalene derivatives is often highly sensitive to the polarity and viscosity of their microenvironment. This solvatochromic behavior allows them to be used as probes to study the internal structure and dynamics of polymeric matrices.
When a naphthalene-based probe like this compound is dispersed within a polymer, changes in the polymer's state (e.g., during curing, phase separation, or degradation) can be monitored by observing shifts in the probe's fluorescence spectrum, intensity, or lifetime. For example, an increase in local polarity within the polymer matrix can cause a red-shift in the emission wavelength. This technique is invaluable for non-invasive, real-time analysis of polymer properties.
| Compound Type | Excitation λ (nm) | Emission λ (nm) | Key Feature |
| General Naphthalene Derivatives | Strong UV absorption (π-π*) | Strong fluorescence | High quantum yield and photostability. researchgate.net |
| Hydroxylated Naphthalenes | Varies with solvent | Varies with solvent | Sensitive to acid-base equilibria and micro-environmental properties. |
| Naphthalene-based Dyes | Varies | Varies | Can be used for imaging and sensing of ions within matrices. nih.gov |
| Organosilicon Naphthalene Derivatives | Varies | Excimer-like emission in specific solvent mixtures | Can form intramolecular excimers, sensitive to water content. researchgate.net |
Role in the Development of New Organic Transformations
The strategic placement of the dioxolane group on the naphthalene scaffold in this compound provides chemists with a powerful tool for developing novel and efficient synthetic methodologies.
The synthesis of polysubstituted naphthalenes is a central theme in organic chemistry due to their prevalence in pharmaceuticals and materials. nih.gov The creation of molecules like this compound relies on modern cross-coupling reactions for precise C-C and C-X (where X is a heteroatom) bond formation. The dioxolane group serves as a protected form of a formyl group (-CHO), a functionality that is often incompatible with the conditions of many powerful bond-forming reactions.
For instance, the Wittig reaction, a cornerstone of C=C bond formation, utilizes phosphonium (B103445) ylides to convert aldehydes or ketones into alkenes. vanderbilt.edu The precursor, (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, is a commercially available reagent used for the two-carbon homologation of aldehydes. enamine.netsigmaaldrich.com By using the dioxolane-protected form, chemists can perform other transformations on the naphthalene ring, such as Suzuki or Sonogashira couplings to build complex carbon skeletons, before deprotecting the aldehyde and performing a subsequent Wittig reaction. mdpi.comjlu.edu.cn This orthogonal strategy is fundamental to modern multi-step synthesis.
| Reaction Type | Description | Relevance to Naphthalene Synthesis |
| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide. vanderbilt.edu | Used for C=C bond formation after deprotection of the dioxolane to an aldehyde. enamine.net |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | A key method for forming C-C bonds to functionalize the naphthalene core. mdpi.com |
| Friedel-Crafts Alkylation | Electrophilic aromatic substitution to attach alkyl groups to an aromatic ring. | Used to build polymer backbones from naphthalene monomers. researchgate.net |
| Cycloaddition Reactions | Reactions that form a cyclic product, such as the Diels-Alder reaction. | Can be used to construct the naphthalene ring system itself from simpler precursors. beilstein-journals.orgbeilstein-journals.org |
Achieving precise control over the substitution pattern (regiocontrol) and three-dimensional arrangement of atoms (stereocontrol) is a major challenge in the synthesis of complex organic molecules. The synthesis of a specific isomer like this compound, as opposed to its 1-substituted counterpart, requires regioselective methods. Direct electrophilic substitution on naphthalene can lead to mixtures of products, making such approaches inefficient. researchgate.net
Modern synthetic strategies often employ directing groups to guide reactions to a specific position on the aromatic ring. Alternatively, a building-block approach is used where the naphthalene ring is constructed with the desired substitution pattern already in place. nih.gov The dioxolane group plays a critical role in these multi-step sequences. By protecting a reactive aldehyde, it allows chemists to focus on regioselective reactions at other positions of the naphthalene ring without interference.
Furthermore, while the specific molecule is not chiral, the dioxolane group can be a source of stereocontrol. Chiral 1,3-dioxolanes can be synthesized from enantiopure diols. When such a chiral auxiliary is attached to the naphthalene core, it can influence the stereochemical outcome of subsequent reactions, enabling the asymmetric synthesis of complex chiral molecules.
Future Perspectives and Emerging Research Avenues
Development of Cascade and Domino Reactions for Rapid Synthesis
The efficient construction of complex molecular architectures from simple precursors in a single operation is a primary goal of modern organic synthesis. Cascade and domino reactions, which involve a series of intramolecular or intermolecular transformations where subsequent reactions are triggered by the functionality formed in the previous step, offer a powerful strategy to increase synthetic efficiency by minimizing purification steps, solvent use, and waste generation.
An emerging research avenue is the design of novel domino reactions for the rapid assembly of the 2-(1,3-Dioxolan-2-ylmethyl)naphthalene framework. Research has demonstrated that highly functionalized naphthalenes can be synthesized efficiently through domino reactions of Morita–Baylis–Hillman (MBH) acetates with active methylene (B1212753) compounds. researchgate.net A potential strategy for the target compound could involve a domino sequence starting from a suitably substituted MBH acetate (B1210297) and a reagent that installs the dioxolane-protected methyl group. This approach would rapidly generate the core structure with high atom economy.
Future research could focus on developing a one-pot synthesis that combines the formation of the naphthalene (B1677914) ring system with the simultaneous or sequential introduction of the dioxolane moiety. This could be conceptualized through a multi-component reaction where precursors for the naphthalene ring and the dioxolane group react in a concerted manner, potentially under metal or organocatalysis, to afford the final product in a single, highly efficient step.
Table 1: Potential Domino Reaction Strategies for this compound Synthesis
| Strategy | Key Precursors | Potential Catalyst | Advantages |
|---|---|---|---|
| MBH-based Domino Reaction | Morita–Baylis–Hillman acetate derivative, Active methylene compound | K₂CO₃ or other base | High atom economy, rapid assembly of naphthalene core. researchgate.net |
| Multi-component Cyclization | Benzyne precursor, diene, dioxolane-containing nucleophile | Palladium or Copper catalyst | One-pot synthesis, high complexity generation. |
| Intramolecular Cascade | Acyclic precursor with pre-installed functionalities | Acid or metal catalyst | High regioselectivity, controlled cyclization. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and process control. researchgate.net Automated synthesis platforms, which integrate flow reactors with purification and analysis modules, represent the next frontier in chemical manufacturing. nih.gov
The synthesis of this compound is well-suited for adaptation to a flow chemistry paradigm. Individual steps, such as the formation of the naphthalene ring or the protection of the aldehyde, could be optimized in separate flow reactor modules. The precise control over reaction parameters like temperature, pressure, and residence time in a flow system can lead to higher yields and purities compared to batch processes. researchgate.net
Future work will likely involve the development of a fully automated, multi-step flow synthesis of the compound. uoa.gr Such a system would pump starting materials through a series of interconnected reactors, with in-line purification and real-time analysis (e.g., HPLC-MS) to monitor reaction progress. This "synthesis machine" approach not only accelerates the production of the target molecule but also facilitates rapid optimization of reaction conditions through automated feedback loops. nih.gov The integration of stopped-flow techniques could further allow for efficient library synthesis and optimization with minimal reagent consumption. nih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Enhanced safety, better temperature control. researchgate.net |
| Mass Transfer | Often diffusion-limited | Efficient mixing | Higher reaction rates and yields. |
| Scalability | Difficult, requires re-optimization | "Scaling out" by running longer or in parallel | Predictable and linear scale-up. |
| Safety | Large volumes of hazardous reagents | Small reactor volumes, contained system | Reduced risk of thermal runaway or exposure. researchgate.net |
| Automation | Challenging to fully automate | Readily integrated with robotic platforms | High-throughput synthesis and optimization. rsc.org |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming chemical synthesis by enabling the prediction of reaction outcomes and the optimization of synthetic routes. elsevierpure.com These data-driven techniques can analyze vast datasets of chemical reactions to identify patterns and correlations that are not apparent to human chemists. bohrium.comnih.gov
For this compound, AI and ML can be applied in several ways. Forward-reaction prediction models, such as those based on graph neural networks or transformer architectures, can predict the most likely product of a given set of reactants and conditions, thereby validating proposed synthetic steps. nih.govresearchgate.net This is particularly useful for identifying potential side products and optimizing for selectivity. nih.gov
Exploration of Photo- and Electro-Chemical Transformations for the Compound
Photochemistry and electrochemistry offer sustainable and powerful alternatives to traditional thermal synthetic methods. These techniques use light or electricity, respectively, to drive chemical reactions, often under mild conditions and with unique selectivity.
The naphthalene core of this compound is a chromophore, making it a prime candidate for photochemical transformations. Research on related naphthalene diimides has shown that photoexcitation can lead to the formation of radical anion species capable of potent reactivity. rsc.org Future research could explore similar photoinduced electron transfer (PET) processes for the target compound, potentially enabling novel C-H functionalization or coupling reactions on the naphthalene ring without the need for pre-functionalization.
Electrochemical synthesis provides another avenue for novel transformations. The naphthalene ring can be either oxidized or reduced electrochemically to generate reactive intermediates. This could be harnessed to develop new methods for functionalizing the aromatic system or to mediate coupling reactions. The combination of photochemistry and electrochemistry (electro-photocatalysis) represents a particularly exciting frontier, as it can unlock unique reactive states and enhance catalytic efficiency, providing greener and more powerful synthetic methodologies. rsc.org
Investigation of Solid-State Reactivity and Mechanically-Induced Transformations
Reactions conducted in the solid state, often initiated by mechanical force (mechanochemistry) or light (solid-state photochemistry), can exhibit different reactivity and selectivity compared to their solution-phase counterparts. This is due to the constrained environment of the crystal lattice, which can pre-organize molecules for specific reaction pathways.
The investigation of the solid-state behavior of this compound is an untapped area of research. Studies on other naphthalene derivatives have demonstrated significant solid-state phenomena, including unique fluorescence properties and photomechanical effects where crystals bend or move in response to light. elsevierpure.comnih.govmdpi.com Such effects are often driven by photochemical reactions like [2+2] cycloadditions within the crystal. rsc.org Investigating whether crystalline this compound undergoes similar transformations could lead to the development of novel photo-responsive materials.
Mechanochemistry, which uses ball milling to induce reactions in the absence of bulk solvents, is a rapidly growing field of green chemistry. The application of mechanochemical forces has been shown to be a viable, solvent-free method for synthesizing polyaromatic compounds and performing reactions like the halogenation of naphthalene. researchgate.netresearchgate.net Future work could aim to develop a solvent-free, mechanochemical synthesis of this compound, which would significantly reduce the environmental impact of its production.
Q & A
Q. How to design a systematic literature review for 2-(1,3-Dioxolan-2-ylmethyl)naphthalene?
Methodological Answer: A systematic review should follow a structured framework, such as the 8-step process outlined in ATSDR’s toxicological profiles ( ):
- Problem Formulation : Define objectives (e.g., toxicity, environmental fate).
- Literature Search : Use databases (PubMed, TOXCENTER) with tailored search strings (e.g., "naphthalene derivatives" AND "dioxolane" AND "toxicokinetics") ( ).
- Screening : Apply inclusion criteria (species, exposure routes, health outcomes) (Table B-1 ).
- Data Extraction : Collect parameters like dose-response, metabolic pathways, and study design (Table C-2 ).
- Risk of Bias Assessment : Use standardized questionnaires (e.g., randomization, outcome reporting) (Table C-6, C-7 ).
- Confidence Rating : Evaluate the body of evidence for each endpoint (e.g., hepatic effects).
- Evidence Translation : Categorize findings into "sufficient," "limited," or "inadequate" support.
- Hazard Identification : Integrate data to identify critical health risks.
Q. What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the dioxolane moiety and naphthalene substitution pattern (e.g., coupling constants for methylene groups) ( ).
- Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) to determine molecular formula and fragmentation patterns ( ).
- Infrared (IR) Spectroscopy : Identify functional groups (C-O-C stretching in dioxolane at ~1,100 cm) ( ).
- Gas Chromatography (GC) : Pair with retention indices for purity assessment (Table in ).
Q. What animal models are appropriate for toxicity studies of naphthalene derivatives?
Methodological Answer:
- Species Selection : Rodents (rats/mice) are common due to metabolic similarity to humans ().
- Exposure Routes : Prioritize inhalation (aerosolized compounds) or oral (gavage) routes based on environmental relevance (Table B-1 ).
- Endpoints : Monitor hepatic, renal, and respiratory effects (Table B-1 ). For dioxolane-containing derivatives, include neurotoxicity assessments due to potential blood-brain barrier penetration.
Advanced Research Questions
Q. How to resolve contradictions in reported toxicological data for naphthalene derivatives?
Methodological Answer:
- Data Reconciliation : Cross-validate studies using risk of bias tools (e.g., assess dose randomization, blinding) (Table C-7 ).
- Mechanistic Studies : Conduct in vitro assays (e.g., CYP450 inhibition) to clarify metabolic activation pathways ( ).
- Species-Specific Analysis : Compare interspecies differences in toxicokinetics (e.g., epoxide formation rates) ( ).
- Confidence Rating : Apply ATSDR’s criteria to weigh high-quality studies (e.g., controlled exposure vs. observational data) ( ).
Q. What experimental approaches are suitable for studying environmental fate and emissions of this compound?
Methodological Answer:
- Emission Rate Quantification : Use headspace sampling coupled with GC-MS, as validated in museum artifact studies (21°C and 17°C conditions) ().
- Degradation Studies : Assess hydrolysis (dioxolane ring stability) and photolysis under UV light.
- Environmental Modeling : Input emission rates into fugacity models to predict air/soil partitioning ().
Q. How to design in vitro assays for metabolic pathway analysis of this compound?
Methodological Answer:
- Hepatocyte Models : Use primary human hepatocytes or HepG2 cells to study Phase I/II metabolism ( ).
- Metabolite Identification : Employ LC-MS/MS to detect oxidative products (e.g., epoxides, dihydrodiols).
- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify key isoforms ( ).
Q. How does the 1,3-dioxolane moiety influence the reactivity of naphthalene derivatives in substitution reactions?
Methodological Answer:
- Steric Effects : The dioxolane group may hinder electrophilic substitution at adjacent positions (e.g., nitration at β-naphthalene positions) ().
- Electronic Effects : The electron-donating dioxolane oxygen could activate the naphthalene ring for Friedel-Crafts alkylation ().
- Computational Modeling : Perform DFT calculations to map charge distribution and predict reactive sites.
Q. What computational strategies can predict interactions between this compound and biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
